3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550164
InChI: InChI=1S/C8H5N3O5/c12-7-6-4(8(13)14)1-3(11(15)16)2-5(6)9-10-7/h1-2,6H,(H,10,12)(H,13,14)
SMILES:
Molecular Formula: C8H5N3O5
Molecular Weight: 223.14 g/mol

3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid

CAS No.:

Cat. No.: VC16550164

Molecular Formula: C8H5N3O5

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid -

Specification

Molecular Formula C8H5N3O5
Molecular Weight 223.14 g/mol
IUPAC Name 6-nitro-3-oxo-2,3a-dihydroindazole-4-carboxylic acid
Standard InChI InChI=1S/C8H5N3O5/c12-7-6-4(8(13)14)1-3(11(15)16)2-5(6)9-10-7/h1-2,6H,(H,10,12)(H,13,14)
Standard InChI Key NPVIZKAUSNEOHL-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2C1=NNC2=O)C(=O)O)[N+](=O)[O-]

Introduction

3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid is a heterocyclic compound belonging to the indazole family. It is characterized by its unique combination of functional groups, including a hydroxyl group at the 3-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position of the indazole ring. This compound exhibits diverse biological activities due to its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Synthesis

The synthesis of 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid typically involves several chemical steps, often starting from existing indazole derivatives. The reaction conditions, including temperature, solvent choice, and time, are crucial for optimizing yield and purity. Dimethylformamide (DMF) is commonly used as a solvent due to its polar aprotic nature, which facilitates certain substitution reactions.

Biological Activities

Research indicates that compounds within the indazole family, including 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid, can influence various signaling pathways. This may lead to cytotoxic effects against cancer cells or antimicrobial activity against pathogens, making them promising candidates for therapeutic applications in oncology and infectious disease treatment.

Chemical Reactions

3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid can undergo several chemical reactions typical of its functional groups, including hydrolysis, esterification, and substitution reactions. These reactions are significant for synthesizing derivatives with enhanced or modified properties.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acidBromine substitution on the indazole ringEnhanced lipophilicity due to bromine
5-NitroindazoleNitro group at position 5Known for its antibacterial properties
Indazole-3-carboxylic acidLacks nitro substitutionSimpler structure with different reactivity
3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl esterMethyl ester at the 4-positionPotential for altered pharmacokinetic properties

Potential Applications

3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid has potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological targets makes it a promising candidate for further research in pharmaceuticals.

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